molecular formula C21H27NO3S B448638 ethyl 2-(adamantane-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 299950-96-2

ethyl 2-(adamantane-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B448638
CAS RN: 299950-96-2
M. Wt: 373.5g/mol
InChI Key: VHSVALXCVLLIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(adamantane-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H27NO3S and its molecular weight is 373.5g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(adamantane-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(adamantane-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

Ethyl 2-(adamantane-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and its derivatives have been extensively studied in organic synthesis, offering pathways to novel compounds with potential biological activities. For example, the reaction of 1-acetamidoadamantane with sodium hydroxide in ethylene glycol leads to the production of 2-(1-adamantylamino)ethanol, showcasing the versatility of adamantane derivatives in synthesizing amines and alcohols (Chapman & Toyne, 1972). Similarly, the synthesis of lignan conjugates via cyclopropanation of thiophene derivatives, including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, highlights the compound's role in producing molecules with antimicrobial and antioxidant properties (Raghavendra et al., 2016).

Material Science Applications

In material science, the adamantane moiety is recognized for its ability to enhance the thermal stability and mechanical properties of polymers. Novel glass-forming organic materials leveraging the adamantane core have been developed for their unique liquid crystalline and amorphous properties, suitable for advanced material applications (Chen et al., 1995). Furthermore, the cationic ring-opening polymerization of cyclic thiocarbonates bearing an adamantane moiety showcases the compound's utility in creating polythiocarbonates with significant thermal resistance, underlining the potential for high-performance polymer synthesis (Kameshima et al., 2002).

Biochemical Applications

The adamantane derivatives also show promise in biochemical applications, particularly in drug delivery systems. The study of zwitterionic supramolecular prodrug nanoparticles based on host-guest interactions demonstrates the potential of adamantane-containing polymers in facilitating controlled drug release, highlighting their relevance in developing more efficient therapeutic delivery mechanisms (Chen et al., 2016).

properties

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S/c1-2-25-19(23)17-15-4-3-5-16(15)26-18(17)22-20(24)21-9-12-6-13(10-21)8-14(7-12)11-21/h12-14H,2-11H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSVALXCVLLIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901110728
Record name Ethyl 5,6-dihydro-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

299950-96-2
Record name Ethyl 5,6-dihydro-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]-4H-cyclopenta[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299950-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,6-dihydro-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.